molecular formula C11H12N4O2 B1296940 Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate CAS No. 21054-65-9

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

Cat. No. B1296940
CAS RN: 21054-65-9
M. Wt: 232.24 g/mol
InChI Key: BHAJMSNEZPPNKN-UHFFFAOYSA-N
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Description

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N4O2 . It is also known by other names such as ethyl 2-(5-phenyltetrazol-2-yl)acetate and ethyl 2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate consists of a tetrazole ring attached to a phenyl group and an ethyl acetate group . The InChI code for this compound is 1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has a molecular weight of 232.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 232.09602564 g/mol . The topological polar surface area is 69.9 Ų . It has a heavy atom count of 17 . The compound is a solid with a melting point of 83 - 85 .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has been studied for its potential in antimicrobial applications. In research conducted by Mohite and Bhaskar (2010), the compound was synthesized and screened for antimicrobial activity, demonstrating promising results against bacterial and fungal strains (Mohite & Bhaskar, 2010).

Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids

The compound has been utilized in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, which have potential applications in anti-inflammatory and analgesic activities. Janda (2001) described a method involving the acylation of ethyl (1H-tetrazol-5-yl)acetate, highlighting the compound's role in the synthesis of biologically active substances (Janda, 2001).

Synthesis of Indole Moiety Bearing-Tetrazole Derivatives

Muralikrishna et al. (2014) utilized ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate in the synthesis of indole moiety bearing-tetrazole derivatives. These derivatives were characterized and their antimicrobial activity was evaluated, underscoring the compound's role in developing new antimicrobial agents (Muralikrishna et al., 2014).

Antinociceptive Activity

Rajasekaran and Thampi (2005) explored the antinociceptive (pain-relieving) activity of derivatives of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. Their findings suggest potential applications in developing new pain-relieving drugs (Rajasekaran & Thampi, 2005).

Safety And Hazards

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate are not mentioned in the search results, related compounds are thought to play an important role in inflammatory diseases . Therefore, inhibitors of this enzyme could lead to new therapeutics for the treatment of inflammation-related diseases .

properties

IUPAC Name

ethyl 2-(5-phenyltetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAJMSNEZPPNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342565
Record name Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

CAS RN

21054-65-9
Record name Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MY Wani, MR Silva, B Krishnakumar… - Journal of …, 2019 - Wiley Online Library
Tetrazoles are incredibly useful organic molecules with a wide range of applications from medicinal chemistry as carboxylic acid isosteres to high energy density materials in space …
Number of citations: 9 onlinelibrary.wiley.com
SH Sharma - 2021 - digitalcommons.unmc.edu
The G protein regulated inwardly rectifying potassium channels (GIRK) are a family of inwardly rectifying potassium channels and are key effectors in signaling pathways. GIRK 1/2 …
Number of citations: 0 digitalcommons.unmc.edu
S Hou - 2015 - search.proquest.com
Malignant melanoma is one of the most aggressive types of human cancers, and deregulation of C-MYC in late melanoma was observed. The fact that C-MYC depletion caused marked …
Number of citations: 0 search.proquest.com

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